molecular formula C11H19ClN2O2 B1457720 4-(2-(ethylamino)ethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride CAS No. 1824050-55-6

4-(2-(ethylamino)ethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride

Cat. No. B1457720
M. Wt: 246.73 g/mol
InChI Key: JEEVORDTBUFFOI-UHFFFAOYSA-N
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Description

4-(2-(ethylamino)ethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride, also known as 4-EEPDH, is a chemical compound used in a variety of scientific research applications. It is a pyridinone derivative with an ethylaminoethoxy group at the 4-position, and a hydrochloride salt at the 2-position. 4-EEPDH has been used in a variety of laboratory experiments, including those involving organic synthesis, biochemistry, and physiology.

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis and Structural Analysis : Research on similar compounds has explored their synthesis through reactions involving ethylamine derivatives and their characterization using techniques such as X-ray diffraction and NMR spectroscopy. For example, studies have detailed the synthesis of coumarins substituted with ethylamino groups, investigating their solid-state structures through X-ray and NMR methods (Ostrowska et al., 2015). These methods are crucial for understanding the molecular configuration and potential applications of such compounds in scientific research.

Biochemical Applications

  • Pharmacological Studies : The structural analogs of the target compound have been investigated for their pharmacological effects, including studies on non-nucleoside HIV-1 reverse transcriptase inhibitors. Compounds with similar ethylamino and dimethylpyridine structures have been evaluated for their potential in inhibiting HIV-1, showcasing the relevance of structural analysis in drug discovery (Romero et al., 1994).

Photophysical Properties

  • Photophysical Analysis : The photophysical properties of novel derivatives, including those with aza-indole cores substituted with ethoxy and ethylamino groups, have been studied for potential applications in sensors, labeling agents, and optoelectronic devices. These studies often focus on solvatochromism behaviors, fluorescence intensity, and quantum yield across different solvents, which are essential for applications in materials science and analytical chemistry (Bozkurt & Doğan, 2018).

properties

IUPAC Name

4-[2-(ethylamino)ethoxy]-1,6-dimethylpyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2.ClH/c1-4-12-5-6-15-10-7-9(2)13(3)11(14)8-10;/h7-8,12H,4-6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEEVORDTBUFFOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC(=O)N(C(=C1)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(ethylamino)ethoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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